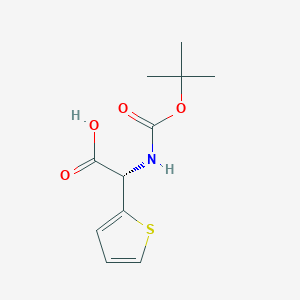

(S)-2-((叔丁氧羰基)氨基)-2-(噻吩-2-基)乙酸

描述

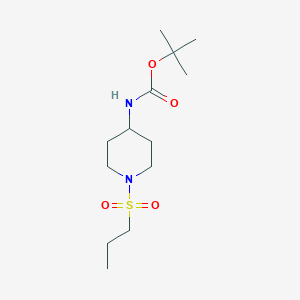

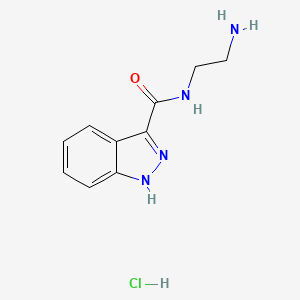

“(S)-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-2-yl)acetic acid” is a chemical compound with the CAS number 40512-56-9 . It has a molecular weight of 257.31 and a molecular formula of C11H15NO4S .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 257.31 . It should be stored in a dark place, under an inert atmosphere, at room temperature . The boiling point of this compound is not specified .

科学研究应用

Drug Discovery and Development

Boc-(S)-2-Thienylglycine: is utilized in the drug discovery process, particularly in the design and synthesis of novel pharmaceutical compounds. Its role in the development of peptide-based drugs is crucial due to its ability to introduce chirality and stability into peptide chains. Researchers leverage this compound to create peptides that mimic natural biological processes or disrupt pathological interactions .

Proteomics Research

In proteomics, Boc-(S)-2-Thienylglycine aids in the study of protein structure and function. It can be incorporated into proteins to study post-translational modifications and protein-protein interactions. This application is vital for understanding diseases at the molecular level and developing targeted therapies .

Material Science

This compound finds applications in material science, where it is used to synthesize polymers with specific optical or electronic properties. These polymers can be used in creating new materials for electronics, photonics, and biodegradable products .

Catalysis

Boc-(S)-2-Thienylglycine: serves as a ligand in catalytic reactions, influencing the rate and selectivity of chemical transformations. Its use in asymmetric catalysis helps in the production of enantiomerically pure substances, which is essential for the synthesis of active pharmaceutical ingredients .

Environmental Chemistry

In environmental chemistry, researchers use Boc-(S)-2-Thienylglycine to study the degradation of environmental pollutants. It can act as a model compound to understand the breakdown of complex organic molecules in the environment .

Agricultural Chemistry

The compound’s role in agricultural chemistry includes the development of novel agrochemicals. It can be used to create pesticides and herbicides with improved efficacy and reduced environmental impact .

Bioconjugation Techniques

Boc-(S)-2-Thienylglycine: is instrumental in bioconjugation techniques, where it is used to link biomolecules with other entities, such as drugs or fluorescent markers. This application is significant in the development of diagnostic tools and targeted drug delivery systems .

Analytical Chemistry

Lastly, in analytical chemistry, Boc-(S)-2-Thienylglycine is used as a standard or reagent in chromatography and mass spectrometry. It helps in the quantification and identification of complex biological samples, playing a critical role in pharmacokinetics and toxicology studies .

安全和危害

The compound is labeled with the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 , which provide guidance on how to handle and store the compound safely.

属性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-thiophen-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)7-5-4-6-17-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAJOXPICRIMCA-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654628 | |

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](thiophen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-2-yl)acetic acid | |

CAS RN |

40512-56-9 | |

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](thiophen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1520439.png)

![2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide hydrochloride](/img/structure/B1520440.png)

![1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1520445.png)

![4-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}butanoic acid](/img/structure/B1520448.png)

![4-[(Ethylamino)methyl]phenol hydrochloride](/img/structure/B1520450.png)

![2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride](/img/structure/B1520456.png)